molecular formula C17H18ClNO3S B335343 ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate

Cat. No.: B335343
M. Wt: 351.8 g/mol
InChI Key: VDXCKWPYZQJBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 4-chlorobenzoyl chloride with an appropriate amine to form the intermediate amide. This intermediate is then subjected to cyclization with ethyl acetoacetate in the presence of a base to form the thiophene ring. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(4-bromophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
  • Ethyl 2-{[(4-fluorophenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
  • Ethyl 2-{[(4-methylphenyl)carbonyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate

Uniqueness

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C17H18ClNO3S

Molecular Weight

351.8 g/mol

IUPAC Name

ethyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

InChI

InChI=1S/C17H18ClNO3S/c1-4-13-10(3)23-16(14(13)17(21)22-5-2)19-15(20)11-6-8-12(18)9-7-11/h6-9H,4-5H2,1-3H3,(H,19,20)

InChI Key

VDXCKWPYZQJBKO-UHFFFAOYSA-N

SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C

Canonical SMILES

CCC1=C(SC(=C1C(=O)OCC)NC(=O)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

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